molecular formula C18H16ClNO3S B5482057 N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide

N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide

Cat. No. B5482057
M. Wt: 361.8 g/mol
InChI Key: YMSUHAOEWUGPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide (abbreviated as CNQX) is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. It has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide acts as a competitive antagonist of the AMPA receptors by binding to the glutamate binding site and preventing the activation of the receptor by glutamate. This results in the inhibition of the fast excitatory transmission mediated by AMPA receptors and the induction of LTD. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has a higher affinity for the GluA2 subunit of the AMPA receptor than for the other subunits, which may contribute to its selectivity and potency.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to blocking the AMPA receptor-mediated synaptic transmission and inducing LTD, N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has been shown to inhibit the release of glutamate, increase the release of GABA (γ-aminobutyric acid), and modulate the activity of other ion channels and receptors. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has also been shown to have neuroprotective effects in various models of neuronal injury and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide is its potency and selectivity for the AMPA receptors, which allows for specific and reliable inhibition of the AMPA receptor-mediated synaptic transmission. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, one of the limitations of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide is its potential off-target effects on other ion channels and receptors, which may complicate the interpretation of the results. Moreover, the use of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide may not fully replicate the physiological conditions, as it completely blocks the AMPA receptor-mediated synaptic transmission, which may have compensatory effects on other synaptic and cellular processes.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide and its role in the AMPA receptor-mediated synaptic transmission and neuronal function. One direction is to investigate the mechanisms underlying the selectivity and potency of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide for the GluA2 subunit of the AMPA receptor and to develop more selective and potent AMPA receptor antagonists. Another direction is to explore the potential therapeutic applications of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide and other AMPA receptor antagonists in neurological and psychiatric disorders, such as epilepsy, stroke, depression, and schizophrenia. Finally, the use of N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide and other AMPA receptor antagonists in combination with other drugs or interventions may provide new insights into the complex interactions between the glutamatergic system and other signaling pathways in the brain.

Synthesis Methods

N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide can be synthesized by a multistep process starting from 2-chlorobenzoic acid and 1-naphthol. The key step involves the reaction of 2-chlorobenzoic acid with ethyl 2-oxo-2-phenylacetate to form 2-(2-chlorophenyl)benzoylacetic acid, which is then converted to N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide by sulfonation and subsequent reduction of the carbonyl group.

Scientific Research Applications

N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has been widely used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and neuronal excitability. It has been shown to block the fast excitatory transmission mediated by AMPA receptors and to induce long-term depression (LTD) of synaptic transmission. N-(2-chlorophenyl)-4-ethoxy-1-naphthalenesulfonamide has also been used to study the involvement of AMPA receptors in various physiological and pathological processes, such as learning and memory, epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-4-ethoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-2-23-17-11-12-18(14-8-4-3-7-13(14)17)24(21,22)20-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSUHAOEWUGPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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